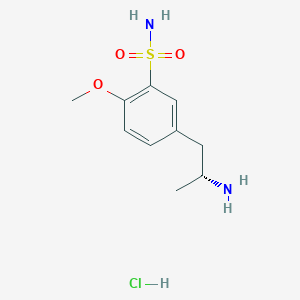
Robenidine hydrochloride
Descripción general
Descripción
Robenidine hydrochloride is an antibiotic used as an effective anticoccidial . It is identified as a coccidiostat drug, which slows both the growth and reproductive cycles of coccidian parasites . It is used to control coccidiosis, a lethal infection in poultry . Despite the availability of other agents to treat coccidiosis, robenidine has been proven to be effective in delaying the development of antibiotic resistance through intermittent and rotating use with other antimicrobials .
Molecular Structure Analysis
Robenidine hydrochloride has the molecular formula C15H14Cl3N5 and a molecular weight of 370.66 . This compound belongs to the class of organic compounds known as chlorobenzenes .
Chemical Reactions Analysis
High-pressure liquid chromatography has been applied to the separation and analysis of robenidine hydrochloride in the presence of its chemical precursors . It provides a rapid and specific method for the analysis of robenidine in technical material as well as feed premixes and is capable of distinguishing the intact drug from its degradation products .
Physical And Chemical Properties Analysis
Robenidine hydrochloride has a molecular weight of 370.66 . The melting point is 252-254°C . Unfortunately, other physical and chemical properties such as solubility and density are not available.
Aplicaciones Científicas De Investigación
Aquaculture: Use in Channel Catfish
Robenidine hydrochloride (ROBH) is a synthetic anticoccidial drug used in global aquaculture . It’s particularly used in the treatment of Channel Catfish (Ictalurus punctatus). The abuse and inappropriate use of ROBH may result in mortality in animals and drug residues in foodborne animals . Mass balance studies provide insights into the drug disposal process in animals, and also provide information on the metabolite composition and elimination pathways .
Pharmacokinetics: Mass Balance Studies
Mass balance studies of ROBH in the body of Channel Catfish (Ictalurus punctatus) have been conducted . These studies aim to monitor ROBH levels and possible metabolites in Channel catfish to provide a theoretical basis for the development of maximum residue limits (MRLs) for ROBH in aquatic animals .
Animal Feed: Use in Rabbits
The European Commission’s Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) has been asked to deliver a scientific opinion on the feed additive consisting of robenidine hydrochloride (Cycostat® 66G) for rabbits for breeding and rabbits for fattening .
Poultry: Use in Chickens and Turkeys
The FEEDAP was also asked to deliver a scientific opinion on the safety and efficacy of Robenz ® 66G (robenidine hydrochloride (HCl)) when used as a feed additive for chickens for fattening and turkeys for fattening .
Safety and Hazards
Robenidine hydrochloride may be harmful if swallowed, inhaled, or absorbed through the skin . It may cause respiratory tract, skin, and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and face protection should be used .
Direcciones Futuras
Robenidine hydrochloride is important in the management of antibiotic resistance as farmers rotate the use of robenidine with other antibiotics to try to preserve the effectiveness of these products in fighting infections . An analog of the anticoccidial drug robenidine displays potent bactericidal activity against Streptococcus pneumoniae and Staphylococcus aureus by disrupting the cell membrane potential . These findings demonstrate that this analog represents a new chemical lead for further medicinal chemistry and pharmaceutical development to enhance potency, solubility, and selectivity against serious bacterial pathogens .
Mecanismo De Acción
Target of Action
Robenidine hydrochloride is identified as a coccidiostat drug . Its primary targets are coccidian parasites . These parasites cause coccidiosis, a lethal infection in poultry that has a significant economic impact .
Mode of Action
Robenidine hydrochloride acts by slowing both the growth and reproductive cycles of coccidian parasites . This action helps control the spread of coccidiosis in poultry .
Biochemical Pathways
It is understood that the drug interferes with the life cycle of coccidian parasites, disrupting their growth and reproduction .
Pharmacokinetics
One study showed that the metabolism of robenidine hydrochloride in rabbits occurred mainly in the form of prodrugs excreted in the feces, with a small amount of prodrugs excreted in the urine .
Result of Action
The primary result of robenidine hydrochloride’s action is the control of coccidiosis in poultry . By slowing the growth and reproductive cycles of coccidian parasites, robenidine hydrochloride reduces the spread of the infection and mitigates its impact .
Action Environment
The efficacy and stability of robenidine hydrochloride can be influenced by various environmental factors. For instance, farmers often alternate the use of robenidine hydrochloride with other antimicrobial agents to maintain its effectiveness and slow the development of antimicrobial resistance .
Propiedades
IUPAC Name |
1,2-bis[(E)-(4-chlorophenyl)methylideneamino]guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5.ClH/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12;/h1-10H,(H3,18,21,22);1H/b19-9+,20-10+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWIBTYLSRDGHP-HCURTGQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N/C(=N/N=C/C2=CC=C(C=C2)Cl)/N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Robenidine hydrochloride | |
CAS RN |
25875-50-7 | |
| Record name | Robenidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROBENIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8STT15Y392 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Robenidine hydrochloride exert its anticoccidial activity?
A1: While the exact mechanism of action remains unclear, research suggests that Robenidine hydrochloride targets the developmental stages of Eimeria species within the host's intestines. [, ] This interference with the parasite's life cycle ultimately reduces oocyst production, thus controlling the infection. []
Q2: Does Robenidine hydrochloride affect the gut microbiota of treated animals?
A2: While some studies highlight the compatibility of Robenidine hydrochloride with beneficial bacteria like Bacillus subtilis, [, , , ] further research is needed to fully understand its impact on the complex gut microbial community.
Q3: What is the molecular formula and weight of Robenidine hydrochloride?
A3: The molecular formula for Robenidine hydrochloride is C15H14Cl2N4 · HCl, and its molecular weight is 380.1 g/mol. []
Q4: How stable is Robenidine hydrochloride in various feed formulations?
A4: Research has explored the homogeneity and storage stability of Robenidine hydrochloride in different feed formulations, including those for turkeys and rabbits. [, ] This information is crucial to ensure consistent dosage and efficacy of the drug in commercial feed products.
Q5: How is Robenidine hydrochloride absorbed, metabolized, and excreted in animals?
A5: Studies in chickens, rats, and fish reveal that Robenidine hydrochloride is primarily metabolized into 4-chlorohippuric acid (PCHA) and 4-chlorobenzoic acid (PCBA). [, , ] While excretion routes vary depending on the species, a significant portion is eliminated through feces and water. [, ]
Q6: What is the efficacy of Robenidine hydrochloride against different Eimeria species?
A6: Studies demonstrate the efficacy of Robenidine hydrochloride in controlling various Eimeria species in rabbits, including E. magna, E. media, E. flavescens, E. intestinalis, and E. stiedai. [, ] Additionally, it has shown efficacy against Eimeria challenges in chickens under field conditions. []
Q7: Are there any in vitro studies demonstrating Robenidine hydrochloride activity against other pathogens?
A7: Research has shown promising in vitro activity of Robenidine hydrochloride against Clostridium perfringens isolates from rabbits, suggesting potential benefits beyond coccidiosis control. []
Q8: Is there evidence of emerging resistance to Robenidine hydrochloride in Eimeria species?
A8: While Robenidine hydrochloride remains an effective coccidiostat, field isolates of Eimeria species have shown varying degrees of resistance to commonly used anticoccidial drugs. [] Continuous monitoring of drug efficacy and exploration of alternative control strategies are essential to manage potential resistance development.
Q9: Does Robenidine hydrochloride pose any risks to human consumers?
A9: Based on current research, Robenidine hydrochloride is considered safe for human consumption within the established maximum residue limits for poultry and rabbit meat. [, ]
Q10: What analytical techniques are used to quantify Robenidine hydrochloride in various matrices?
A10: Several analytical methods have been developed for quantifying Robenidine hydrochloride, including high-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet (UV) and tandem mass spectrometry (MS/MS). [, , , , ] These methods offer varying levels of sensitivity and selectivity for different sample types.
Q11: Have immunoassays been developed for rapid detection of Robenidine hydrochloride?
A11: Yes, enzyme-linked immunosorbent assays (ELISAs) and immunochromatographic strip assays have been developed for the rapid screening of Robenidine hydrochloride in shrimp and chicken samples. [] These methods provide quick and cost-effective alternatives to traditional chromatographic techniques.
Q12: What is the environmental fate of Robenidine hydrochloride?
A12: While Robenidine hydrochloride is not considered a major environmental risk, studies suggest a potential for bioaccumulation in some organisms. [] Further research is needed to fully understand its degradation pathways and long-term impact on the environment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



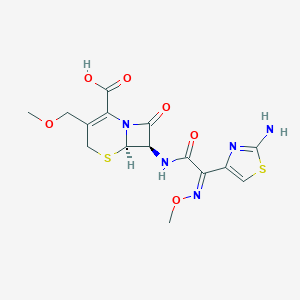
![1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane](/img/structure/B17581.png)
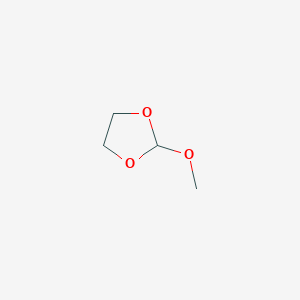
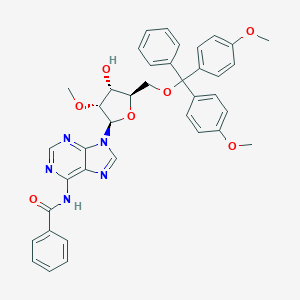
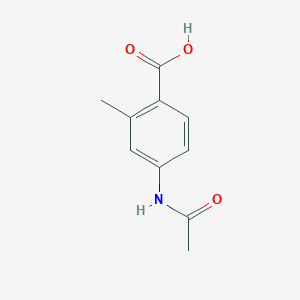
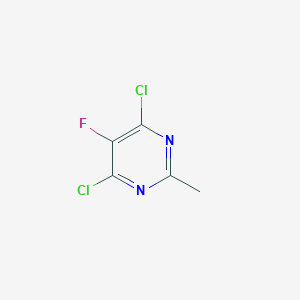
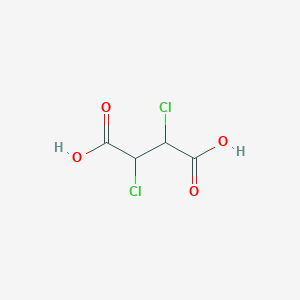
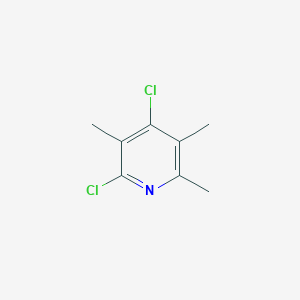

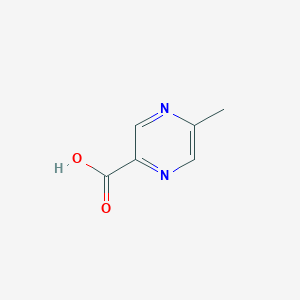
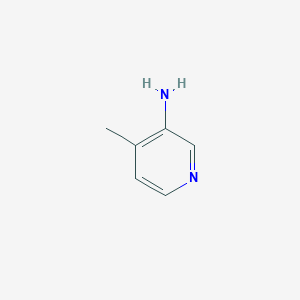
![(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol](/img/structure/B17611.png)

